molecular formula C22H29N3O5S2 B2399841 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate CAS No. 896010-46-1

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate

Cat. No.: B2399841
CAS No.: 896010-46-1
M. Wt: 479.61
InChI Key: NVMMVUYYGMXVPT-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, and medicine. This compound boasts a unique structure that allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate typically involves multi-step organic reactions. One common approach includes the formation of the 1,3,4-thiadiazole ring through the cyclization of appropriate precursors, followed by the attachment of the ethylbutanamido group. The pyran-4-one core is then introduced via a cyclization reaction with a suitable diketone. The final step involves esterification with 2-cyclohexylacetic acid to yield the desired compound.

Industrial Production Methods

Industrial production methods often rely on optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and green chemistry principles are employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole and pyran moieties, leading to the formation of sulfoxides and oxo derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups within the pyran and ester functionalities, converting them into alcohols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) under mild conditions.

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in organic solvents such as ethanol or ether.

  • Substitution: : Substitution reactions often use nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfone, and oxo derivatives.

  • Reduction Products: : Alcohol derivatives of the original carbonyl compounds.

  • Substitution Products: : Various substituted thiadiazoles, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.

Biology

Due to its ability to interact with enzymes and receptors, it is used as a probe in biochemical studies to elucidate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound's unique structure is exploited to design novel drugs with potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.

Industry

The compound finds applications in the synthesis of agrochemicals and specialty chemicals, where its reactivity and selectivity are leveraged to produce high-value products.

Mechanism of Action

The mechanism of action of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate involves its interaction with specific molecular targets, including enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating the activity of key proteins involved in disease pathways. The exact pathways and targets vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, such as derivatives of thiadiazole or pyran, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate stands out due to its dual functionality and versatility. While other compounds may possess either thiadiazole or pyran moieties, this compound integrates both, enhancing its reactivity and broadening its range of applications.

Similar Compounds

  • Thiadiazole Derivatives: : Compounds containing the 1,3,4-thiadiazole ring, often used in pharmaceuticals and agrochemicals.

  • Pyran Derivatives: : Molecules with the pyran ring, utilized in the synthesis of natural products and bioactive compounds.

  • Hybrid Compounds: : Other hybrid compounds that combine different functional groups to achieve unique chemical and biological properties.

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Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex heterocyclic molecule that integrates several functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C22H30N4O4SC_{22}H_{30}N_4O_4S, with a molecular weight of approximately 462.57 g/mol . The structure comprises a thiadiazole ring, a pyran moiety, and an acetate group, which collectively contribute to its biological profile.

PropertyValue
Molecular FormulaC22H30N4O4S
Molecular Weight462.57 g/mol
CAS Number877651-71-3

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis and function.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. The pyran ring and the thiadiazole group may play crucial roles in enhancing its electron-donating capacity, thereby neutralizing reactive oxygen species (ROS) in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. It is hypothesized that it could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

The biological activities of This compound may be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Modulation : It might interact with various cellular receptors, influencing signaling pathways related to inflammation and immune responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.
  • Antioxidant Evaluation : Research reported in Phytotherapy Research highlighted that compounds with pyran structures exhibited significant antioxidant activity through DPPH radical scavenging assays.
  • Anti-inflammatory Assessment : A recent investigation indicated that certain thiadiazole derivatives could effectively reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-3-15(4-2)20(28)23-21-24-25-22(32-21)31-13-16-11-17(26)18(12-29-16)30-19(27)10-14-8-6-5-7-9-14/h11-12,14-15H,3-10,13H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMMVUYYGMXVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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